tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-fluorophenylsulfonamido substituent. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly in the development of small-molecule therapeutics. The Boc group enhances stability during synthetic processes, while the fluorinated sulfonamido moiety may influence binding interactions and metabolic properties.
Properties
IUPAC Name |
tert-butyl 4-[(2-fluorophenyl)sulfonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4S/c1-16(2,3)23-15(20)19-10-8-12(9-11-19)18-24(21,22)14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIUCMPRAGCZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139309 | |
| Record name | 1,1-Dimethylethyl 4-[[(2-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-72-1 | |
| Record name | 1,1-Dimethylethyl 4-[[(2-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(2-fluorophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonamido group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate with analogous piperidine derivatives, focusing on substituent effects, molecular properties, and applications.
Structural and Functional Group Variations
Piperidine derivatives often differ in their substituents, which critically impact their physicochemical and biological properties. Key examples include:
Impact of Substituents on Properties
- Fluorine and Halogens : Fluorine atoms and halogens (e.g., bromine in ) enhance lipophilicity and metabolic stability. The 2-fluorophenylsulfonamido group in the target compound may improve target binding via polar interactions .
- Hydroxyl and Amino Groups: Compounds like and exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability.
Biological Activity
tert-Butyl 4-(2-fluorophenylsulfonamido)piperidine-1-carboxylate (CAS Number: 1233952-72-1) is a synthetic compound belonging to the piperidine class, characterized by its unique molecular structure that includes a tert-butyl group, a fluorophenylsulfonamido moiety, and a carboxylate functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C16H23FN2O4S
- Molecular Weight : 350.44 g/mol
- SMILES : CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)c2ccccc2F
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenylsulfonamido group is believed to facilitate hydrogen bonding and other interactions with active sites, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The steric hindrance provided by the tert-butyl group may influence the compound's binding affinity and specificity, enhancing its pharmacological profile .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.
- Neuropharmacological Effects : There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects, potentially acting as NMDA receptor antagonists . This could position the compound as a candidate for research into therapies for neurodegenerative diseases.
Case Study 1: Enzyme Inhibition
A study evaluated the enzyme inhibition potential of various piperidine derivatives, including this compound. Results indicated significant inhibition of target enzymes involved in inflammation pathways, suggesting therapeutic applications in inflammatory diseases.
Case Study 2: Neuroprotective Properties
In vivo studies were conducted using models of neurodegeneration, where the compound was administered to assess its effects on cognitive function and neuroprotection. The findings demonstrated improved cognitive outcomes and reduced neuronal damage compared to control groups, indicating its potential as a neuroprotective agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H23FN2O4S |
| Molecular Weight | 350.44 g/mol |
| CAS Number | 1233952-72-1 |
| Antimicrobial Activity | Yes (Preliminary Evidence) |
| Enzyme Inhibition Potential | Significant |
| Neuroprotective Effects | Positive (In Vivo Studies) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
